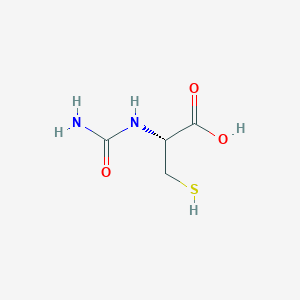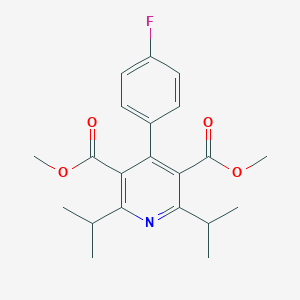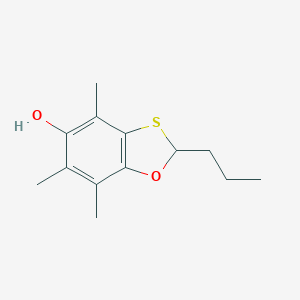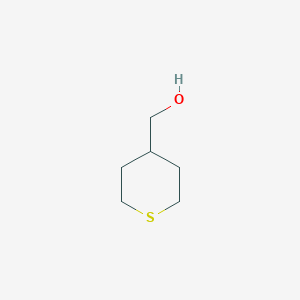
N-Carbamoyl-L-cysteine
Descripción general
Descripción
Synthesis Analysis
N-Carbamoyl-L-cysteine can be synthesized through biochemical processes involving bacteria. For instance, Pseudomonas species have been shown to convert D,L-2-amino-Δ2-thiazoline-4-carboxylic acid (D,L-ATC) to L-cysteine, with NCC identified as an intermediate. This transformation demonstrates the enzyme-mediated bioconversion capabilities of specific microbial strains, highlighting the enzymatic pathways involved in producing NCC and ultimately L-cysteine from precursors like D,L-ATC (Tamura et al., 1998).
Molecular Structure Analysis
The molecular structure of NCC is characterized by the addition of a carbamoyl group to the amino acid cysteine. This structural modification significantly alters its chemical reactivity and physical properties. The presence of both the amine and thiol groups in its structure allows NCC to participate in a variety of chemical reactions, contributing to its versatility in biochemical applications.
Chemical Reactions and Properties
NCC undergoes specific chemical reactions owing to its unique structure. For example, enzymatic activities involving NCC have been observed in Pseudomonas sp. strain ON-4a, where this compound amidohydrolase (NCC amidohydrolase) demonstrates specificity for the hydrolysis of NCC among other N-carbamoyl-amino acids. This specificity underlines the enzyme's role in the metabolism of NCC and its selectivity towards substrates with a carbamoyl group (Ohmachi et al., 2004).
Physical Properties Analysis
The physical properties of NCC, such as solubility, melting point, and stability, are influenced by the carbamoyl group. These properties are crucial for its handling, storage, and application in various biochemical and industrial processes. Understanding the physical properties of NCC is essential for optimizing its use in synthesis and production workflows.
Chemical Properties Analysis
NCC's chemical properties, including its reactivity with other compounds and its role in biochemical pathways, are central to its applications in biotechnology and medicine. The carbamoyl group contributes to the compound's functionality, enabling its participation in enzymatic reactions and synthesis processes. Detailed studies on its chemical behavior provide insights into its potential uses and the mechanisms underlying its biochemical activities.
References
Tamura, Y., Nishino, M., Ohmachi, T., & Asada, Y. (1998). This compound as an Intermediate in the Bioconversion from D,L-2-Amino-Δ(2)-Thiazoline-4-Carboxylic Acid to L-Cysteine by Pseudomonas sp. ON-4a. Bioscience, Biotechnology, and Biochemistry, 62(11), 2226-2229. Link to paper.
Ohmachi, T., Narita, M., Kawata, M., Bizen, A., Tamura, Y., & Asada, Y. (2004). A novel N-carbamoyl-l-amino acid amidohydrolase of Pseudomonas sp. strain ON-4a: purification and characterization of this compound amidohydrolase expressed in Escherichia coli. Applied Microbiology and Biotechnology, 65, 686-693. Link to paper.
Aplicaciones Científicas De Investigación
Bioconversión a L-Cisteína
NCC juega un papel crucial en la bioconversión de D,L-2-Amino-Δ2-Tiazolina-4-Carboxílico (D,L-ATC) a L-Cisteína por Pseudomonas sp. ON-4a . Este proceso implica la producción de cisteína y NCC a partir de D,L-ATC mediante un extracto libre de células de la cepa . Esto sugiere que NCC es un intermedio en la conversión de D,L-ATC a L-Cisteína en estas cepas de Pseudomonas .
Producción Enzimática
Los genes que codifican la racemasa ATC (AtcA), la hidrolasa L-ATC (AtcB) y la amido-hidrolasa L-NCC (AtcC), que están involucradas en el proceso de bioconversión, se han clonado de Pseudomonas sp. y se han expresado en Escherichia coli BL21 . Estas enzimas se purificaron, se identificaron sus funciones y se describieron sus propiedades bioquímicas .
Producción de L-Cisteína
Los experimentos de catálisis in vitro utilizando estas enzimas revelaron que la tasa de bioconversión de L-cisteína a partir de D,L-ATC en presencia de AtcA fue más eficiente que en ausencia de AtcA . Este es el primer informe que describe la clonación y expresión simultánea de atcA, atcB y atcC y la caracterización de sus enzimas para la producción de L-cisteína a partir de D,L-ATC a través de la vía L-NCC .
Elucidación de la Vía Metabólica
Se ha dilucidado la vía completa de L-NCC, lo que permite una mejor comprensión de las vías metabólicas involucradas en la producción de L-cisteína . Este conocimiento puede utilizarse para optimizar la producción de L-cisteína y otros compuestos relacionados.
Aplicaciones Industriales
L-Cisteína, el producto final del proceso de bioconversión que implica NCC, es un aminoácido básico que contiene azufre utilizado en diversos campos de investigación, incluida la síntesis de fármacos, los aditivos alimentarios y los aditivos cosméticos . El proceso de bioconversión proporciona una alternativa a la extracción por hidrólisis, lo que da como resultado un rendimiento relativamente bajo y crea problemas en el tratamiento de aguas residuales
Direcciones Futuras
Mecanismo De Acción
Target of Action
N-Carbamoyl-L-cysteine (NCC) primarily targets the biochemical pathways in certain bacteria, such as Pseudomonas sp. ON-4a . These bacteria are known as ATC-assimilating bacteria, which have the ability to convert D,L-2-Amino-Δ2-Thiazoline-4-Carboxylic Acid (D,L-ATC) to L-cysteine .
Mode of Action
NCC interacts with its targets through a series of enzymatic reactions. The bacteria produce NCC from D,L-ATC using a cell-free extract from the strain . It is suggested that these bacteria possess L-ATC hydrolase and L-NCC amidohydrolase, which facilitate the conversion of D,L-ATC to L-cysteine .
Biochemical Pathways
The biochemical pathway involving NCC is a part of the conversion process of D,L-ATC to L-cysteine. This process involves three steps :
NCC serves as an intermediate in this conversion process .
Pharmacokinetics
It is known that the compound is produced from d,l-atc by a cell-free extract from the strain
Result of Action
The primary result of NCC’s action is the production of L-cysteine from D,L-ATC . L-cysteine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis and the regulation of cellular metabolism.
Action Environment
The action of NCC is influenced by the bacterial environment in which it operates. The bacteria Pseudomonas sp. ON-4a, for example, has been found to facilitate the conversion of D,L-ATC to L-cysteine, with NCC as an intermediate
Propiedades
IUPAC Name |
(2R)-2-(carbamoylamino)-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFSAMXTZRYBKF-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947455 | |
| Record name | N-[Hydroxy(imino)methyl]cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24583-23-1 | |
| Record name | N-(Aminocarbonyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24583-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Carbamoyl-L-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024583231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[Hydroxy(imino)methyl]cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-carbamoyl-L-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological role of N-Carbamoyl-L-cysteine?
A1: this compound (NCC) serves as a key intermediate in the bacterial conversion of D,L-2-amino-Δ2-thiazoline-4-carboxylic acid (ATC) to L-cysteine. [] This pathway, found in certain Pseudomonas species, involves the hydrolysis of L-ATC to L-NCC by the enzyme L-2-amino-Δ2-thiazoline-4-carboxylic acid hydrolase (ATC hydrolase). Subsequently, L-NCC is further hydrolyzed to L-cysteine by the enzyme this compound amidohydrolase (NCC amidohydrolase). [, , ]
Q2: How is this compound produced in bacteria?
A2: In Pseudomonas sp. ON-4a and other related bacteria, this compound is produced through a two-step enzymatic process. First, L-2-amino-Δ2-thiazoline-4-carboxylic acid hydrolase (ATC hydrolase) catalyzes the hydrolysis of L-2-amino-Δ2-thiazoline-4-carboxylic acid (ATC) to this compound. [, , , ] This is followed by the action of this compound amidohydrolase, which converts this compound to L-cysteine. [, , , , ]
Q3: What are the key characteristics of the bacterial ATC hydrolase enzyme?
A3: ATC hydrolase, specifically the L-2-amino-Δ2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. ON-4a, exhibits high specificity for L-ATC. [, ] This enzyme is a tetramer composed of identical 25-kDa subunits. [, ] Studies suggest that tryptophan, cysteine, and/or histidine residues might be involved in its catalytic activity. []
Q4: What is known about the substrate specificity of bacterial NCC amidohydrolase?
A4: Research on NCC amidohydrolase from Pseudomonas sp. ON-4a indicates that the enzyme is highly specific for this compound. [] This enzyme doesn't exhibit activity against other thiazole, thiazoline, or thiazolidine derivatives, highlighting its specific role in L-cysteine biosynthesis within this pathway. []
Q5: Are there other bacterial enzymes capable of hydrolyzing this compound?
A5: Yes, a distinct L-N-carbamoylase enzyme from Sinorhizobium meliloti CECT 4114 has been identified that can hydrolyze this compound. [] This enzyme demonstrates broad substrate specificity, hydrolyzing a range of N-carbamoyl α-amino acids. Interestingly, it also shows activity towards N-formyl-L-methionine and N-acetyl-L-methionine, although at lower rates compared to N-Carbamoyl-L-methionine. []
Q6: What induces the production of ATC hydrolase and NCC amidohydrolase?
A6: Studies using Pseudomonas putida AJ3865 revealed that the production of both L-ATCase and L-NCCase is induced by L-ATC. Interestingly, D-ATC specifically induces L-NCCase but not L-ATCase. [] This suggests distinct regulatory mechanisms for these enzymes in response to different isomers of ATC.
Q7: Are there other inducers for ATC hydrolase and NCC amidohydrolase?
A7: Beyond L- and D-ATC, compounds like D- and L-methionine, S-methyl-L-cysteine, cysteic acid, and 2-aminoethane sulfonic acid have been identified as inducers for these enzymes in P. putida AJ3865. [] Notably, the induction levels by these compounds are significantly lower than those observed with ATC. []
Q8: Can the induction of ATC hydrolase and NCC amidohydrolase be enhanced?
A8: Interestingly, a synergistic effect on enzyme induction is observed when D,L-ATC is combined with the newly identified inducers mentioned previously. [] This synergistic induction specifically affects the rate of enzyme production, suggesting a potential strategy for enhancing enzyme levels in this pathway.
Q9: Have there been attempts to utilize the bacterial pathway for L-cysteine production?
A10: Yes, researchers have explored the use of Escherichia coli expressing the atcA, atcB, and atcC genes from Pseudomonas sp. for L-cysteine production. [] These genes are likely involved in the ATC to L-cysteine conversion pathway, highlighting the potential of harnessing this bacterial system for biotechnological applications.
Q10: What is the significance of studying L-5-Alkylthiomethylhydantoin S-oxides in relation to this compound?
A11: Research on L-5-Alkylthiomethylhydantoin S-oxides, particularly L-5-Propylthimethylhydantoin (±)-S-oxide (L-(±)-PHSO), revealed strong antibacterial activity. [] Interestingly, neither this compound nor its sulfoxide derivative exhibited antibacterial activity, suggesting that the hydantoin ring and the sulfoxide group are crucial for the observed activity of these compounds. [] This finding underscores the importance of structural features for biological activity and potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)
![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)



